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Compound of Interest

Compound Name: Danofloxacin Mesylate

Cat. No.: B194095

Introduction

Danofloxacin, as danofloxacin mesylate (C19H20FN30s - CH403S), is a synthetic, broad-
spectrum fluoroquinolone antibiotic used in veterinary medicine.[1][2] It is primarily employed to
treat respiratory and intestinal infections in cattle, pigs, and poultry.[3] The molecule's
mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for
DNA replication and cell division.[1] Rigorous quality control and structural confirmation are
paramount in pharmaceutical manufacturing. Spectroscopic techniques, including Ultraviolet-
Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are
fundamental tools for the identification, characterization, and purity assessment of active
pharmaceutical ingredients (APIs) like danofloxacin mesylate. This guide provides an in-
depth overview of these analytical methods as applied to danofloxacin mesylate.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule. For
danofloxacin mesylate, the quinolone core contains a chromophore that absorbs light in the
UV range, providing a quantitative measure of the substance's concentration and characteristic
absorption maxima (Amax) useful for identification.

Experimental Protocol: UV-Vis Spectroscopy

e Instrumentation: A calibrated double-beam UV-Vis spectrophotometer with 1.0 cm quartz
cells is required.[4]
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» Solvent Selection: Depending on the desired pH, 0.1 M Hydrochloric Acid (for acidic
conditions) or 0.1 M Sodium Hydroxide (for basic conditions) can be used. Methanol is also a
suitable solvent for general analysis.[5]

o Standard Solution Preparation:

o Accurately weigh approximately 20.0 mg of danofloxacin mesylate reference standard
into a 100.0 mL volumetric flask.

o Dissolve and dilute to volume with the chosen solvent (e.g., methanol) to obtain a stock
solution of 200.0 ug/mL. The flask may be sonicated for up to 20 minutes to ensure
complete dissolution.[5][6]

e Working Solution Preparation:

o Dilute the stock solution with the same solvent to prepare a working solution with a
concentration within the linear range of the instrument (e.g., 5.0 pg/mL).

e Spectral Acquisition:

o Fill a quartz cuvette with the solvent to be used as a blank and record a baseline
correction from 200 to 400 nm.

o Rinse the cuvette with the working solution, then fill it and place it in the sample holder.

o Scan the spectrum from 200 to 400 nm and record the absorbance values. Identify the
wavelength of maximum absorbance (Amax).[5]

Data Presentation: UV-Vis Absorption

The UV absorption maxima for danofloxacin are influenced by the pH of the medium due to the
presence of acidic and basic functional groups.

Solvent/Condition Amax (nm)
Acidic (e.g., 0.1 M HCI) 282[7]
Basic (e.g., 0.1 M NaOH) 278[7]
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Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides a molecular "fingerprint" by
measuring the vibrational modes of chemical bonds within a molecule.[8] It is a powerful
technique for identifying functional groups and confirming the identity of a pharmaceutical
compound by comparing its spectrum to that of a reference standard.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet
Method)

e Instrumentation: A calibrated FTIR spectrometer equipped with a sample press.
e Sample Preparation:

o Gently grind approximately 1-2 mg of the danofloxacin mesylate sample to a fine powder
using an agate mortar and pestle.[1]

o Add 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar. KBr is
transparent in the mid-IR range.[1]

o Thoroughly mix the sample and KBr until a homogeneous mixture is obtained.
e Pellet Formation:
o Transfer the mixture to a pellet die.

o Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several
minutes to form a thin, transparent, or translucent pellet.[3]

e Spectral Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum, typically over a range of 4000 to 400 cm~1.[8]

Data Presentation: Characteristic IR Absorptions
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The following table lists the expected characteristic absorption bands for the key functional

groups in danofloxacin mesylate. These are based on established correlation tables, as a

definitive, experimentally-derived peak list was not available in the consulted literature.

Functional Group

Expected Wavenumber

Vibration Mode

(cm~)
O-H (Carboxylic Acid) 3300 - 2500 (Broad) Stretching
C-H (Aromatic/Alkene) 3100 - 3000 Stretching
C-H (Aliphatic) 3000 - 2850 Stretching
C=0 (Ketone, quinolone) 1725 - 1705 Stretching
C=0 (Carboxylic Acid) 1730 - 1700 Stretching
C=C (Aromatic) 1600 - 1475 Stretching
N-H (Amine salt) 2700 - 2250 Stretching
C-N (Amine) 1250 - 1000 Stretching
S=0 (Mesylate) 1350 - 1175 Asymm.etric & Symmetric
Stretching
C-F (Fluoroaromatic) 1250 - 1000 Stretching

Note: The C=0 stretching vibrations of the ketone and carboxylic acid are key features in the

fluoroquinolone structure and may overlap or appear as a complex band.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the complete chemical

structure of an organic molecule. It provides detailed information about the chemical

environment, connectivity, and spatial arrangement of atoms. *H NMR provides information on

the protons, while 13C NMR details the carbon skeleton.

Experimental Protocol: *H and **C NMR Spectroscopy

 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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» Solvent Selection: A suitable deuterated solvent is required. Danofloxacin mesylate is
soluble in DMSO.[1] Therefore, Dimethyl sulfoxide-de (DMSO-ds) is an appropriate choice.

e Sample Preparation:
o Accurately weigh 5-10 mg of danofloxacin mesylate into a clean, dry NMR tube.
o Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-ds).
o Cap the tube and gently agitate or vortex until the sample is fully dissolved.
e Spectral Acquisition:
o Insert the NMR tube into the spectrometer.
o Tune and shim the instrument to ensure a homogeneous magnetic field.

o Acquire the *H NMR spectrum, referencing it to the residual solvent peak (DMSO-ds at
~2.50 ppm) or an internal standard like tetramethylsilane (TMS).

o Acquire the 33C NMR spectrum, referencing it to the solvent peak (DMSO-de at ~39.52
ppm).

o Additional experiments like COSY, HSQC, and HMBC can be run to confirm assignments.

Data Presentation: Predicted NMR Chemical Shifts

Disclaimer: The following chemical shift values are estimated ranges based on the known
structure of danofloxacin mesylate and standard NMR correlation data. Experimental NMR
data for danofloxacin mesylate were not available in the public literature reviewed for this
guide.

Predicted *H NMR Data (in DMSO-de)
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Predicted Chemical Shift

Proton Type Structure Assignment

(ppm)
Carboxylic Acid -COOH 14.0 - 15.0 (very broad)
Aromatic CH H-5 8.5-8.7
Aromatic CH H-8 7.8-8.0
Cyclopropyl CH -CH- (on N1) 3.4-36
Diazabicycloheptane Bridgehead CH 40-45
Diazabicycloheptane Other CH, CH2 25-3.8
Cyclopropyl CH2 -CHz- 10-14
Methyl N-CHs 2.3-26
Mesylate CHs-SOsH ~2.4

Predicted 13C NMR Data (in DMSO-ds)
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Predicted Chemical Shift

Carbon Type Structure Assignment

(Ppm)
Carbonyl C-4 (Ketone) 175-178
Carbonyl C-3 (Carboxylic Acid) 165 - 168
Aromatic C-F C-6 150 - 155
Aromatic C-N C-7 145 - 150
Aromatic C-H C-5,C-8 110- 125
Aromatic Quaternary C-4a, C-8a, etc. 105 - 140
Diazabicycloheptane C atoms 45 - 65
Mesylate CHs-SOsH ~40
Cyclopropyl CH -CH- (on N1) 35-40
Methyl N-CHs 30-35
Cyclopropyl CH2 -CH2- 5-10

Visualizing the Analytical Workflow

The integration of these spectroscopic techniques provides a comprehensive characterization

of the API. The general workflow and the interplay between the techniques are illustrated

below.
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Caption: General experimental workflow for the spectroscopic analysis of danofloxacin

mesylate.
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Caption: Complementary information provided by different spectroscopic techniques for
structural analysis.

Conclusion

The combined application of UV-Vis, IR, and NMR spectroscopy provides a robust and
comprehensive framework for the analysis of danofloxacin mesylate. UV-Vis spectroscopy
serves as a rapid method for quantification and initial identification based on its characteristic
chromophore. FTIR spectroscopy confirms the presence of key functional groups, offering a
distinct molecular fingerprint for identity confirmation. Finally, NMR spectroscopy provides the
definitive and most detailed structural elucidation, confirming atom connectivity and
stereochemistry. Together, these techniques are indispensable for ensuring the quality, identity,
and purity of danofloxacin mesylate in research and pharmaceutical manufacturing
environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b194095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

